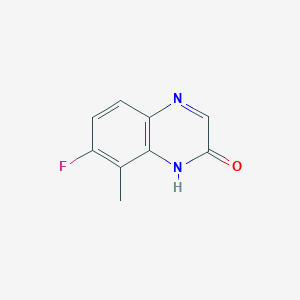

7-Fluoro-8-methylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-8-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-6(10)2-3-7-9(5)12-8(13)4-11-7/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMDFTBTLXSQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287395 | |

| Record name | 7-Fluoro-8-methyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952587-06-3 | |

| Record name | 7-Fluoro-8-methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952587-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-8-methyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoro 8 Methylquinoxalin 2 1h One and Its Analogues

General Strategies for Quinoxalinone Core Construction

The synthesis of the quinoxalinone core is a well-established area of organic chemistry, with several reliable methods available for its construction. These strategies typically involve the formation of the pyrazinone ring fused to a benzene (B151609) ring.

Condensation Reactions with 1,2-Diaminobenzenes

A cornerstone in the synthesis of quinoxalinones is the condensation reaction between a 1,2-diaminobenzene derivative and a 1,2-dicarbonyl compound or its synthetic equivalent. mdpi.com For the synthesis of 7-fluoro-8-methylquinoxalin-2(1H)-one, the key starting material would be 4-fluoro-5-methyl-1,2-diaminobenzene. This diamine can be reacted with various α-keto acids or their esters to furnish the desired quinoxalinone core.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by acids. researchgate.net The choice of the α-dicarbonyl component determines the substituent at the C3 position of the resulting quinoxalinone. For instance, reaction with pyruvic acid or its derivatives would yield a 3-methylquinoxalinone. The general reaction is depicted below:

Table 1: Examples of Condensation Reactions for Quinoxalinone Synthesis This is an interactive table. Click on the headers to sort.

| 1,2-Diaminobenzene Derivative | α-Keto Acid/Ester | Product | Reference |

|---|---|---|---|

| o-phenylenediamine (B120857) | Hexane-2,3,5-trione | 3,4-dihydroquinoxalin-2(1H)-one derivatives | mdpi.com |

| o-phenylenediamine | n-butyloxo-acetate | Quinoxalin-2-one derivatives | mdpi.com |

The versatility of this method allows for the introduction of a wide range of substituents on both the benzene and pyrazinone rings, making it a powerful tool for generating diverse libraries of quinoxalinone derivatives.

Ring-Closing Reactions and Cyclization Pathways

Alternative approaches to the quinoxalinone core involve intramolecular ring-closing reactions. These methods often start with precursors that already contain a portion of the desired heterocyclic system. For example, a suitably substituted N-(2-aminophenyl)acetamide derivative can undergo cyclization to form the quinoxalinone ring.

Recent advancements in synthetic methodology have also explored tandem reactions, where the quinoxalinone core is constructed in a one-pot fashion from simpler starting materials. researchgate.net These often involve a sequence of reactions, such as an amidation followed by a deprotection and subsequent cyclization. researchgate.net Such strategies offer improved efficiency and atom economy compared to traditional multi-step syntheses.

Furthermore, radical cyclization pathways have emerged as a modern tool for the construction of complex heterocyclic systems, including quinoxalines. mtieat.org While less common for the direct synthesis of quinoxalin-2(1H)-ones, these methods offer unique opportunities for accessing novel analogues.

Regioselective Functionalization of the Quinoxalinone Nucleus

Once the this compound core is synthesized, further molecular complexity can be introduced through regioselective functionalization. The C3 position of the quinoxalinone ring is particularly amenable to a variety of chemical transformations.

C-H Functionalization at the C3 Position

Direct C-H functionalization has become a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. nih.gov For quinoxalin-2(1H)-ones, the C-H bond at the C3 position can be selectively activated and transformed into new C-C or C-heteroatom bonds.

The introduction of aryl and alkyl groups at the C3 position of quinoxalinones can be achieved through various methods. rsc.org Transition-metal-free approaches, often proceeding via radical intermediates, have gained significant attention due to their milder reaction conditions and reduced metal contamination in the final products. rsc.org

Visible-light-induced photoredox catalysis is a particularly effective method for C3-alkylation. rsc.org In a typical setup, a photocatalyst absorbs visible light and initiates a single-electron transfer process, leading to the formation of an alkyl radical from a suitable precursor. This radical then adds to the C3 position of the quinoxalinone.

Table 2: Examples of C3-Alkylation and Arylation of Quinoxalin-2(1H)-ones This is an interactive table. Click on the headers to sort.

| Quinoxalinone Derivative | Reagent | Method | Product | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-ones | Katritzky salts | Continuous-flow photoredox catalysis | C3-alkylated quinoxalin-2(1H)-ones | rsc.org |

The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. researchgate.netbeilstein-journals.org The direct C-H trifluoromethylation of quinoxalin-2(1H)-ones at the C3 position can be achieved using various trifluoromethylating agents. researchgate.netresearchgate.net

One common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source, often in the presence of an oxidant. researchgate.net Visible-light-induced methods have also been developed for the trifluoroalkylation of quinoxalinones, offering a greener alternative to traditional methods. nih.gov

Beyond trifluoromethylation, other fluoroalkylation methods have also been explored. For example, visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols provides access to a range of fluoroalkoxylated products. nih.govrsc.org Electrochemical methods have also been successfully employed for the C3-fluoroalkoxylation of quinoxalin-2(1H)-ones. researchgate.net

Table 3: Examples of C3-Fluoroalkylation of Quinoxalin-2(1H)-ones This is an interactive table. Click on the headers to sort.

| Quinoxalinone Derivative | Reagent | Method | Product | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-ones | CF₃SO₂Na | K₂S₂O₈-mediated, metal-free | 3-Trifluoroalkylquinoxalin-2(1H)-ones | nih.gov |

| Quinoxalin-2(1H)-ones | Fluoroalkyl alcohols | Visible-light-induced aerobic C–H fluoroalkoxylation | Fluoroalkoxylated quinoxalin-2(1H)-ones | nih.govrsc.org |

Amination and Alkoxylation Strategies

The introduction of amino and alkoxy groups at the C3-position of the quinoxalinone core is a key strategy for modifying its chemical and biological properties. acs.org Modern approaches have moved towards direct C-H functionalization, avoiding the need for pre-functionalized substrates.

A metal-free, cross-dehydrogenative coupling (CDC) reaction represents a powerful method for C-N bond formation. organic-chemistry.org This approach has been successfully applied to the amination of quinoxalin-2(1H)-ones with a variety of primary and secondary amines. The reaction typically employs catalytic iodine and an oxidant like aqueous tert-butyl hydroperoxide (TBHP) in a solvent such as dioxane. organic-chemistry.org Similarly, oxidative coupling with alcohols and amines can be achieved under metal- and photocatalyst-free conditions using reagents like Selectfluor. organic-chemistry.org

More recently, a facile and environmentally friendly photoinduced dehydrogenative amination has been developed. acs.org This method is notable for being free of metals, strong oxidants, and external photocatalysts, using air as the sole, green oxidant. The reaction proceeds efficiently at room temperature under visible light (390 nm LEDs), with the quinoxalin-2(1H)-one substrate itself acting as a photosensitizer. acs.org This process demonstrates high functional group tolerance and produces a wide range of 3-aminoquinoxaline-2(1H)-ones in high yields. acs.org

Table 1: Comparison of Amination Strategies for Quinoxalin-2(1H)-ones

| Method | Catalyst/Reagent | Oxidant | Conditions | Key Features |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling organic-chemistry.org | Iodine (catalytic) | aq. TBHP | Thermal | Metal-free, versatile with various amines. |

| Oxidative Coupling organic-chemistry.org | Selectfluor | N/A (Selectfluor is the oxidant) | Metal- and photocatalyst-free | Broad scope including alcohols, amines, and thiols. |

N-Alkylation and N-Substitution Reactions

Modification at the N1 position of the quinoxalin-2(1H)-one ring is a critical step for creating diverse derivatives. N-alkylation introduces substituents that can significantly influence the molecule's steric and electronic profile. Traditional N-alkylation of purine-like heterocycles often involves reacting the N-H group with an alkyl halide in the presence of a base, which can sometimes lead to mixtures of N-alkylated isomers. mdpi.com

For quinoxalin-2(1H)-ones, modern photochemical methods have provided novel pathways for substitution. A photoinduced, palladium-catalyzed reductive alkylation allows for the functionalization of the C=N bond within the quinoxalinone core. acs.org This reaction utilizes readily available alkyl bromides and proceeds under mild conditions. The process involves the photoexcitation of a Pd(0) complex, which then reacts with the alkyl bromide to generate an alkyl radical. This radical adds to the C=N bond, and subsequent steps, influenced by the choice of base, yield the alkylated product. acs.org This methodology is compatible with a wide range of primary, secondary, and tertiary alkyl halides. acs.org

These advanced methods provide efficient access to N-substituted quinoxalinones, which are valuable scaffolds in drug discovery. nih.gov

Modern Catalytic Approaches in Quinoxalinone Synthesis

Modern organic synthesis relies heavily on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the quinoxalinone scaffold and its subsequent functionalization have benefited immensely from the development of novel catalytic systems.

Metal-Catalyzed Transformations (e.g., Pd-Cu catalysis)

Palladium and copper co-catalysis has proven to be a robust system for the synthesis of the quinoxaline (B1680401) core. One efficient one-pot method involves a sequential Pd/Cu-catalyzed process starting from terminal alkynes and aryl halides. bohrium.comresearchgate.net The reaction sequence begins with a Sonogashira coupling (Pd(0)/Cu(I) catalyzed) to form an internal alkyne, which is then subjected to a Wacker-type oxidation (Pd(II)/Cu(II) catalyzed) to generate a 1,2-diketone intermediate. This intermediate can then undergo cyclocondensation with a 1,2-diaminobenzene derivative in the same pot to furnish the final quinoxaline product. bohrium.comresearchgate.net This method is highly efficient and tolerates a variety of functional groups. bohrium.com

Palladium catalysis is also central to other novel synthetic routes. For instance, a palladium-catalyzed reductive annulation of catechols with nitroarylamines provides a straightforward synthesis of quinoxaline derivatives without the need for pre-functionalization of the starting materials. rsc.org Furthermore, as mentioned previously, photoinduced palladium catalysis enables the reductive alkylation of the C=N bond in existing quinoxalin-2(1H)-ones. acs.org

Photocatalytic and Visible-Light-Driven Reactions

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide array of transformations under mild conditions. The functionalization of quinoxalin-2(1H)-ones has been a particularly fruitful area for these methods. researchgate.net

Direct C3-H functionalization of quinoxalin-2(1H)-ones can be achieved through various visible-light-mediated reactions. These include arylation, alkylation, and trifluoromethylation. researchgate.netnih.gov Three-component radical cascade reactions, initiated by visible light, allow for the efficient synthesis of complex quinoxalin-2(1H)-one derivatives. nih.govacs.org For example, the reaction of a quinoxalin-2(1H)-one with an alkene and a perfluoroalkyl iodide can lead to α-perfluoroalkyl-β-heteroaryl substituted products. nih.gov

A key advantage of many of these photochemical reactions is the ability to operate without an external photocatalyst. researchgate.netrsc.org In some cases, the quinoxalin-2(1H)-one substrate or the product itself can act as the photosensitizer, initiating the reaction upon absorbing visible light. acs.orgresearchgate.net This "self-photocatalysis" or "autocatalysis" simplifies the reaction system and avoids contamination of the product with metal catalysts. acs.orgresearchgate.net These catalyst-free methods have been successfully used for C-N coupling with azoles and for dehydrogenative amination. acs.orgresearchgate.net

When a photocatalyst is required, organic dyes such as Eosin (B541160) Y and Rose Bengal are effective, metal-free options. rsc.orgarkat-usa.org For example, Eosin Y, in synergy with potassium iodide, can catalyze the C3-arylation of quinoxalin-2(1H)-one via a Minisci-type radical substitution reaction under mild light excitation. rsc.org

Table 2: Examples of Visible-Light-Driven Reactions for Quinoxalin-2(1H)-one Functionalization

| Reaction Type | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| C3-H Arylation | Eosin Y / KI | Metal-free, high C-H selectivity. | rsc.org |

| C-N Coupling | Photocatalyst-free | Substrate/product acts as photosensitizer. | researchgate.net |

| 1,6-Radical Addition | Organophotocatalyst (e.g., Fukuzumi's) | Mild conditions for C-C bond formation. | acs.org |

| Divergent Alkylation/Oxidation | Photocatalyst-free / H₂O₂ | Reaction atmosphere controls product outcome. | rsc.org |

Environmentally Benign and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For quinoxalinone synthesis, this involves minimizing waste, avoiding toxic reagents and solvents, and improving energy efficiency. researchgate.net

Green Solvents and Solvent-Free Conditions

A significant step towards sustainable synthesis is the replacement of conventional organic solvents with environmentally benign alternatives or the elimination of solvents altogether. researchgate.net

Solvent-free synthesis of quinoxalines has been achieved using recyclable catalysts. One notable example is the use of sulfated polyborate, an inexpensive and eco-friendly solid acid catalyst, for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds. ias.ac.in This method offers high yields, short reaction times, and a simple workup, providing both economic and ecological benefits. ias.ac.in

Water, as the ultimate green solvent, has also been employed for the synthesis of quinoxalinones. Efficient reactions between α-keto acids and benzene-1,2-diamines proceed under catalyst-free conditions in water, with the products often precipitating and being easily purified by filtration. organic-chemistry.org Furthermore, visible-light-induced C-H arylation of quinoxalin-2(1H)-ones has been successfully developed to run in water, highlighting the potential for combining modern catalytic approaches with green reaction media. researchgate.net These methods reduce reliance on volatile organic compounds and contribute to safer, more sustainable chemical manufacturing. researchgate.net

Reusable Catalysts and Microwave-Assisted Synthesis

The principles of green chemistry have spurred the development of synthetic protocols that are not only efficient but also environmentally benign. In the context of quinoxalinone synthesis, two key advancements have been the use of reusable catalysts and the application of microwave irradiation to accelerate reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. By directly heating the reactants and solvents, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purities. The combination of reusable catalysts with microwave-assisted heating represents a particularly synergistic approach, offering both speed and sustainability. Solvent-free, or "dry media," reactions under microwave irradiation are especially attractive from a green chemistry perspective, as they eliminate the need for potentially toxic and volatile organic solvents.

| Catalyst Type | Support Material | Reaction Conditions | Advantages |

| Metal Nanoparticles | Silica, Alumina, Charcoal | Microwave irradiation, Solvent-free | High efficiency, Reusability, Reduced reaction times |

| Solid Acids | Zeolites, Clays | Conventional heating or Microwave | Ease of separation, Recyclability, Mild reaction conditions |

| Magnetic Nanoparticles | Iron Oxide Core | Microwave irradiation | Easy magnetic separation, Good catalytic activity |

Specific Synthesis of this compound and its Direct Derivatives

The synthesis of a specifically substituted quinoxalinone like this compound requires a strategic approach to introduce the desired functional groups at the correct positions on the aromatic ring. The most common and direct method for constructing the quinoxalin-2(1H)-one core is the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.

Introduction of Fluoro and Methyl Substituents at Designated Positions

To synthesize this compound, the key starting material would be 4-fluoro-5-methylbenzene-1,2-diamine (B1339648). The fluoro and methyl substituents are thus incorporated into the diamine precursor prior to the cyclization reaction. The synthesis of this specific diamine can be achieved through a multi-step sequence starting from a commercially available substituted benzene derivative. For example, one could envision a synthetic pathway starting from a fluorotoluene derivative, followed by nitration, reduction of the nitro groups, and subsequent separation of the desired isomer.

Once the 4-fluoro-5-methylbenzene-1,2-diamine is obtained, its condensation with an α-keto ester, such as ethyl glyoxalate or ethyl pyruvate, would lead to the formation of the quinoxalin-2(1H)-one ring system. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with acid or base catalysis, and can be accelerated by microwave irradiation. The regiochemistry of the cyclization is generally well-controlled, affording the desired 7-fluoro-8-methyl-substituted product.

| Starting Material | Reagent | Product |

| 4-Fluoro-5-methylbenzene-1,2-diamine | Ethyl glyoxalate | This compound |

| 4-Fluoro-5-methylbenzene-1,2-diamine | Ethyl pyruvate | 7-Fluoro-3,8-dimethylquinoxalin-2(1H)-one |

Sequential Functionalization for Complex Analogues (e.g., bromomethylation)

Following the successful synthesis of the this compound core, further structural diversification can be achieved through sequential functionalization. A key handle for such modifications is the methyl group at the 8-position. For instance, the transformation of this methyl group into a bromomethyl group would provide a valuable electrophilic site for the introduction of a wide range of nucleophiles, thereby enabling the synthesis of more complex analogues.

The direct bromination of the methyl group on the quinoxalinone ring can be challenging due to the potential for competing reactions on the electron-rich heterocyclic system. However, radical bromination conditions, often employing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal initiation, are commonly used for the benzylic bromination of methyl groups on aromatic rings. The reaction conditions would need to be carefully optimized to achieve selective bromination of the methyl group without affecting other positions on the quinoxalinone core.

Once the 8-(bromomethyl)-7-fluoroquinoxalin-2(1H)-one is synthesized, it can serve as a versatile intermediate. For example, it can be reacted with various nucleophiles such as amines, alcohols, thiols, or carbanions to introduce a diverse array of substituents at the 8-position, leading to the generation of a library of novel compounds for biological screening. This strategy of sequential functionalization is a powerful tool in medicinal chemistry for exploring the structure-activity relationships of a new class of compounds.

Chemical Reactivity and Mechanistic Investigations of 7 Fluoro 8 Methylquinoxalin 2 1h One

Reactivity of the Quinoxalinone Ring System to Electrophiles and Nucleophiles

The quinoxalin-2(1H)-one scaffold possesses a rich and varied reactivity towards both electrophilic and nucleophilic reagents. The electron-donating and -withdrawing nature of substituents on the ring system, such as the fluoro and methyl groups in 7-Fluoro-8-methylquinoxalin-2(1H)-one, plays a crucial role in directing the outcomes of these reactions.

The benzene (B151609) portion of the quinoxalinone ring is generally susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents are paramount in determining the position of substitution. For this compound, the interplay between the ortho,para-directing methyl group and the ortho,para-directing but deactivating fluorine atom, along with the influence of the fused heterocyclic ring, dictates the regioselectivity of electrophilic attack.

Conversely, the pyrazinone ring of the quinoxalinone system is relatively electron-deficient, making it a target for nucleophilic attack. Nucleophilic substitution reactions are a key feature of quinoxaline (B1680401) chemistry. rsc.orgacs.orgnih.gov The reactivity of the quinoxalinone core towards nucleophiles can be modulated by the substituents present. In the case of this compound, the electron-withdrawing fluorine atom can enhance the electrophilicity of the heterocyclic ring, potentially facilitating nucleophilic attack. Studies on related quinoxaline systems have shown that various carbon and heteroatom nucleophiles can be introduced onto the quinoxaline core. rsc.orgacs.orgnih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Modern synthetic chemistry offers a plethora of methods for the construction of carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. These reactions are instrumental in the functionalization of heterocyclic compounds like quinoxalinones.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Reagents |

| Suzuki-Miyaura Coupling | C-C | Aryl/vinyl boronic acids or esters |

| Buchwald-Hartwig Amination | C-N | Primary or secondary amines |

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been applied to functionalize quinoxaline derivatives. nih.gov For a molecule like this compound, if appropriately halogenated, it could readily participate in Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. The electronic properties of the fluoro and methyl groups would influence the reactivity of the aryl halide precursor.

Similarly, the Buchwald-Hartwig amination is a go-to method for the formation of carbon-nitrogen bonds. rsc.org This reaction would allow for the introduction of a wide range of amino groups onto the quinoxalinone scaffold, starting from a halogenated derivative of this compound. The reaction conditions, particularly the choice of palladium catalyst and ligand, are crucial for achieving high yields and good functional group tolerance.

Photoinduced Chemical Transformations and Radical Mechanisms

The study of photoinduced reactions and radical mechanisms involving quinoxalin-2(1H)-one derivatives has revealed a fascinating area of chemical reactivity. rsc.orgresearchgate.netorganic-chemistry.org These reactions, often initiated by visible light, provide access to unique chemical transformations that are not readily achievable through traditional thermal methods.

Research has shown that the quinoxalin-2(1H)-one core can undergo C3-H functionalization under photochemical conditions. For instance, visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols has been reported. researchgate.net This reaction proceeds via a radical mechanism and offers a direct method for introducing fluoroalkoxy groups. It is plausible that this compound could undergo similar transformations, with the electronic environment around the C3 position influencing the reaction efficiency.

Furthermore, the formation of radical anions from quinoxalin-2(1H)-one has been observed, and these species can play a role in activating molecular oxygen. acs.org This suggests that this compound could be involved in photo-oxidative processes mediated by radical intermediates. The spectral and kinetic properties of radicals derived from the oxidation of quinoxalin-2-one have also been investigated, providing fundamental insights into the behavior of these reactive species. rsc.org

Ring Annulation and Fused Heterocycle Formation from Quinoxalinones

The quinoxalinone scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems. Ring annulation reactions, where a new ring is built onto the existing quinoxalinone core, are of significant interest for the synthesis of novel compounds with potential biological activities.

A notable example is the synthesis of triazolo-fused quinoxalinones. Various synthetic strategies have been developed to construct the triazole ring onto the quinoxalinone framework. acs.org One such approach involves a photoredox-catalyzed [3+2] cyclization reaction between quinoxalinones and hypervalent iodine(III) reagents. acs.org This method allows for the efficient formation of rsc.orgacs.orgnih.govtriazolo-[1,5-a]quinoxalin-4(5H)-ones under mild conditions. It is conceivable that this compound could be a suitable substrate for such cyclization reactions, leading to the corresponding fluoro- and methyl-substituted triazolo-quinoxalinone.

The substituents on the starting quinoxalinone can influence the course of these annulation reactions. The electronic nature of the fluoro and methyl groups in this compound would likely affect the reactivity of the quinoxalinone nitrogen atoms, which are involved in the cyclization process.

Oxidative and Reductive Transformations of the Quinoxalinone Core

The quinoxalinone core is amenable to both oxidative and reductive transformations, allowing for the modification of its oxidation state and the introduction of new functional groups.

Oxidation of the quinoxalin-2(1H)-one ring system can lead to the formation of 1,4-dihydroquinoxaline-2,3-diones. An efficient and direct oxidative reaction for this transformation has been developed using a metal- and surfactant-free approach. ssrn.com This method offers a practical route to these dione (B5365651) derivatives, which are also of synthetic and biological interest. Applying such an oxidative protocol to this compound would be expected to yield the corresponding 7-fluoro-8-methyl-1,4-dihydroquinoxaline-2,3-dione. Furthermore, an electrochemical oxidative O-S cross-coupling of quinoxalinones with sodium sulfinates has been reported, leading to 2-sulfonyloxylated quinoxalines. researchgate.net

Regarding reductive transformations, the carbonyl group of the quinoxalinone ring is a potential site for reduction. Standard reduction methods, such as the Wolff-Kishner or Clemmensen reductions, are commonly used to reduce carbonyls to methylenes. While specific examples for the complete reduction of the quinoxalinone carbonyl are not prevalent in the literature, it is a plausible transformation under appropriate conditions. Such a reduction of this compound would lead to a 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoxaline. The choice of reducing agent and reaction conditions would be critical to achieve the desired transformation without affecting other functional groups in the molecule.

Theoretical and Computational Studies of 7 Fluoro 8 Methylquinoxalin 2 1h One

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. For 7-Fluoro-8-methylquinoxalin-2(1H)-one, DFT calculations can elucidate its geometry, electronic properties, and spectroscopic signatures. ias.ac.inscispace.com

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energies of these orbitals (EHOMO and ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap suggests the molecule is more polarizable and reactive.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.10 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar heterocyclic compounds.

Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are powerful reactivity indicators derived from DFT that identify the most nucleophilic and electrophilic sites within a molecule. wikipedia.orgscm.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by a nucleophile. faccts.de

f-(r) : Describes reactivity towards an electrophilic attack (electron donation). A high value indicates a site prone to attack by an electrophile. faccts.de

f0(r) : Describes reactivity towards a radical attack. faccts.de

For practical application, these functions are often condensed to atomic centers, providing a value for each atom in the molecule. aip.org By calculating the condensed Fukui functions for this compound, one could predict which atoms are most likely to participate in electrophilic or nucleophilic reactions, providing invaluable guidance for synthetic chemistry.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions. researchgate.netnih.gov

For this compound, an MD simulation could be performed to:

Explore the Conformational Landscape : Identify the most stable conformations of the molecule and the energy barriers between them.

Analyze Intermolecular Interactions : Simulate the molecule in a solvent (e.g., water) to study its solvation shell and hydrogen bonding patterns.

Study Protein-Ligand Binding : If the molecule is a potential drug candidate, MD simulations can model its interaction with a target protein, assessing the stability of the binding pose and identifying key interacting residues. rsc.org This provides a more dynamic picture than the static view offered by molecular docking. tandfonline.comnih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. nih.govnih.gov

For a reaction involving this compound, such as a substitution or addition reaction, DFT calculations can be used to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the activation energy (the energy difference between the reactants and the transition state), which governs the reaction kinetics.

Visualize the vibrational mode of the transition state to confirm it connects the reactants and products. acs.org

These predictions can help rationalize experimental outcomes and guide the design of more efficient synthetic routes. iiste.orgcsmres.co.uk

In Silico Screening and Virtual Library Design for Quinoxalinone Analogues

In silico screening involves using computational methods to search large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov This approach significantly accelerates the initial stages of drug discovery.

Starting with the this compound scaffold, a virtual library of analogues can be created by systematically modifying its substituents. drugdesign.orgdrugdesign.org This library can then be screened against a target protein (e.g., a kinase or enzyme) using molecular docking, a technique that predicts the preferred binding orientation and affinity of a ligand to its receptor. nih.gov Compounds with high predicted binding scores can be prioritized for synthesis and experimental testing, making the discovery process more efficient.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric factors) that correlate with activity, a predictive model can be built. nih.govresearchgate.net

For a series of quinoxalinone analogues based on this compound, a QSAR study would involve:

Synthesizing and testing a training set of compounds to determine their biological activity (e.g., IC50 values).

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods (like multiple linear regression or machine learning) to build a model that relates the descriptors to the observed activity. mdpi.com

Validating the model using an external test set of compounds.

A robust QSAR model can then be used to predict the activity of new, unsynthesized quinoxalinone analogues, guiding the design of more potent compounds and optimizing lead structures. dntb.gov.ua

Structure Activity Relationship Sar Studies and Molecular Design of 7 Fluoro 8 Methylquinoxalin 2 1h One Scaffolds

Impact of Fluoro- and Methyl Substitution on Scaffold Activity

The introduction of fluorine and methyl groups onto the quinoxalinone scaffold significantly influences its physicochemical properties and biological activity. These substitutions can alter electron distribution, lipophilicity, metabolic stability, and steric profile, which in turn affects how the molecule binds to its target.

The fluoro group at the 7-position is an electron-withdrawing substituent. This property can be critical for biological activity. For instance, in related heterocyclic scaffolds, a 7-fluoro substituent has been shown to enhance inhibitory efficiency by acting as a hydrogen bond acceptor, thereby strengthening the interaction with the target protein. nih.gov Studies on quinoxaline (B1680401) 1,4-di-N-oxides have shown that electron-withdrawing groups at the 6- or 7-positions generally lead to better activity. nih.gov The presence of fluorine can also enhance membrane permeability and block metabolic oxidation at that position, increasing the bioavailability and half-life of the compound.

The methyl group at the 8-position can impact activity through both steric and electronic effects. While methyl groups are generally considered weakly electron-donating, their primary influence is often steric. Depending on the topology of the target's binding pocket, the methyl group can either create beneficial van der Waals interactions, enhancing binding affinity, or cause steric hindrance that prevents optimal binding. Research on 8-methyl-3,4-dihydro-1H-quinoxalin-2-one demonstrated that this specific substitution pattern resulted in a marked decrease in lipid accumulation in hepatocytes, highlighting a specific biological effect. nih.gov However, in other contexts, such as corrosion inhibition, the addition of methyl groups did not substantially improve bonding to metal surfaces, suggesting the core quinoxalinone structure was the primary driver of interaction. mdpi.com

The combined effect of the 7-fluoro and 8-methyl groups on the 7-Fluoro-8-methylquinoxalin-2(1H)-one scaffold would be a modulation of the electronic properties of the benzene (B151609) ring, with the electron-withdrawing fluorine atom partially offsetting the electron-donating methyl group, while also introducing specific steric and hydrogen-bonding potential that can be exploited in drug design.

Positional Effects of Functional Groups on Biological Activity

The specific placement of functional groups on the quinoxalinone ring system is a determining factor for biological activity. SAR studies consistently demonstrate that even minor shifts in substituent position can lead to significant changes in potency and selectivity.

Positions 6 and 7 on the benzene moiety of the quinoxalinone core are frequently targeted for substitution. The electronic properties imparted by substituents at these positions can be crucial. Studies have revealed that placing electron-withdrawing groups at these positions often enhances cytotoxic activity. nih.gov For example, a comparison of 7- and 8-substituted imidazo[1,2-a]quinoxalines, a related fused system, found that 8-substituted derivatives were generally more potent as JNK1 inhibitors than their 7-substituted counterparts. researchgate.net This underscores that each position on the ring has a unique relationship with the binding site of a given biological target.

The activity of this compound is therefore defined by the interplay of substituents at these adjacent positions. The 7-fluoro group is in a para-position relative to the ring nitrogen at position 1, while the 8-methyl group is in a meta-position, creating a distinct electronic and steric profile that influences its interaction with target proteins.

| Position | Substituent Type | General Impact on Activity | Reference |

| 7 | Electron-withdrawing (e.g., -F, -Cl) | Often enhances activity; can act as H-bond acceptor | nih.govnih.gov |

| 6/7 | Electron-withdrawing | Generally increases cytotoxicity | nih.gov |

| 8 | Alkyl (e.g., -CH₃) | Can provide beneficial steric interactions or cause hindrance; activity is target-dependent | nih.govresearchgate.net |

| 2/3 | Various | Modifications at these positions on the pyrazine (B50134) ring are critical for modulating activity and selectivity | nih.gov |

Rational Design Principles for Modulating Quinoxalinone Interactions with Biological Targets

Rational drug design leverages an understanding of a biological target's structure to create molecules that interact with it specifically and effectively. For quinoxalinone scaffolds, this involves designing derivatives that fit precisely into the binding site of a target protein, such as an enzyme or receptor.

A key principle is the use of the quinoxalinone core as a scaffold to orient functional groups in three-dimensional space. These functional groups are designed to form specific interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with amino acid residues in the target's binding pocket. nih.gov For instance, in designing quinoxalinone-based histone deacetylase (HDAC) inhibitors, the bicyclic quinoxaline structure was chosen to occupy a narrow tubular pocket in the enzyme. nih.gov The nitrogen atoms of the quinoxaline ring can serve as hydrogen-bond acceptors, with one nitrogen atom potentially acting as a crucial zinc-binding group, which is a common feature of HDAC inhibitors. nih.gov

Another design strategy involves incorporating pharmacophores that are known to bind to specific targets. A hybrid approach was used to create dual inhibitors of BET proteins and kinases by combining a pharmacophore known to bind the acetylated lysine (B10760008) pocket of BET with a typical kinase hinge-binder, all built upon a dihydroquinoxalin-2(1H)-one core. nih.gov This strategy of "pharmacophore hybridization" allows for the creation of multi-targeting agents from the versatile quinoxalinone scaffold. Molecular docking simulations are an essential tool in this process, allowing researchers to predict the binding modes of designed compounds and prioritize the synthesis of those with the most promising interactions. nih.govrsc.org

Bioisosteric Replacement and Scaffold Modifications for Activity Enhancement

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance a desired biological activity or improve pharmacokinetic properties. nih.gov Quinoxaline itself can be considered a bioisostere of other bicyclic aromatic systems like quinoline (B57606) or naphthalene. researchgate.net

Within the quinoxalinone class, bioisosterism can be applied to fine-tune activity. For example, replacing a carbon atom with a sulfur atom in the linker region of a related quinazoline (B50416) derivative was explored to improve anti-inflammatory activity. nih.gov Similarly, modifying the linker between the quinoxalinone core and another functional moiety can significantly impact potency. Studies have shown that changing an amide linker to a methylenehydrazine or ethylidenehydrazine (B14726149) linker can alter the biological effect. nih.gov

Scaffold modification, or "scaffold hopping," involves replacing the central molecular core with a chemically different but functionally similar one. patsnap.com This can lead to new compounds with improved properties or novel intellectual property. While not a direct modification of the this compound scaffold itself, this principle guides the broader discovery process, where a quinoxalinone core might be identified as a suitable replacement for a different scaffold that has shown promise against a particular biological target. patsnap.com

Lead Compound Optimization Strategies based on Structural Insights

Once a "lead compound" like this compound is identified with some desirable biological activity, lead optimization is the iterative process of chemically modifying the molecule to improve its properties. patsnap.comnih.gov This process aims to enhance potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profiles while reducing toxicity. patsnap.com

Structure-Activity Relationship (SAR) analysis is a cornerstone of this process. patsnap.com By systematically synthesizing and testing analogues of the lead compound, researchers can build a detailed understanding of how each part of the molecule contributes to its activity. For example, starting with the this compound scaffold, one might synthesize analogues where the fluoro group is replaced with chlorine or bromine, or the methyl group is replaced with an ethyl or cyclopropyl (B3062369) group, to probe the electronic and steric requirements of the target binding site.

Pre Clinical Biological and Mechanistic Studies of 7 Fluoro 8 Methylquinoxalin 2 1h One and Its Analogues

In Vitro Enzyme Inhibition Profiling

Quinoxaline (B1680401) derivatives have been extensively studied for their potential to inhibit various enzymes implicated in a range of diseases.

VEGFR-2: Certain quinoxaline derivatives have been identified as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis. Molecular docking studies have shown that some quinoxaline compounds can effectively bind to the active site of VEGFR-2. ekb.eg For instance, compounds with specific substitutions have demonstrated binding affinities with values of -15.63 and -17.11 Kcal/mol, indicating a strong interaction. ekb.eg These interactions often involve the formation of hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883. ekb.eg

Aldose Reductase: Quinoxalinone-based compounds have been investigated as potential aldose reductase inhibitors, which are therapeutic targets for diabetic complications. rsc.org Through molecular modeling techniques such as 3D-QSAR, researchers have designed and identified new potential inhibitors with good predicted biological activity. rsc.org

Lipoxygenase: Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown promising in vitro inhibition of soybean lipoxygenase, an enzyme involved in inflammatory processes. unav.edu

Other Kinases: The quinoxaline scaffold is a versatile platform for designing inhibitors of various kinases. Derivatives have been synthesized and evaluated as inhibitors of c-Met kinase, Pim-1/2 kinase, and Apoptosis signal-regulating kinase 1 (ASK1). mdpi.comnih.govnih.gov For example, some quinoxaline derivatives exhibited potent inhibitory activity against the c-Met kinase enzyme. nih.gov In one study, a particular R-isomer compound showed an IC50 value of 6 nM against c-Met kinase. Another study found that a dibromide-substituted quinoxaline product had the strongest inhibitory activity against ASK1, with an IC50 of 30.17 nM. nih.gov Furthermore, some derivatives have been identified as dual Pim-1/2 inhibitors with submicromolar potency. mdpi.com

Interactive Data Table: Enzyme Inhibition by Quinoxaline Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 | Binding affinities of -15.63 and -17.11 Kcal/mol. | ekb.eg |

| Quinoxalinone-based Compounds | Aldose Reductase | Identified as potential inhibitors through molecular modeling. | rsc.org |

| Quinoxaline and Quinoxaline 1,4-di-N-oxide Derivatives | Lipoxygenase | Promising in vitro inhibition. | unav.edu |

| Quinoxaline Derivatives (R-isomer) | c-Met Kinase | IC50 value of 6 nM. | |

| Dibromide-substituted Quinoxaline | ASK1 | IC50 value of 30.17 nM. | nih.gov |

| Quinoxaline Derivatives | Pim-1/2 Kinase | Submicromolar dual inhibitors. | mdpi.com |

Molecular Target Identification and Binding Mode Analysis

Understanding the molecular targets and binding modes of quinoxaline derivatives is crucial for rational drug design.

Topoisomerase II: Some quinoxaline-based derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme essential for DNA replication. tandfonline.comnih.gov Molecular docking studies have revealed that these compounds can bind effectively to the topoisomerase II active site, which is consistent with their observed apoptotic mechanisms. nih.gov For instance, certain derivatives showed inhibitory effects against topoisomerase II with IC50 values of 21.98 and 7.529 µM. tandfonline.comnih.gov

VEGFR-2: As mentioned earlier, molecular docking has been employed to investigate the binding of quinoxaline derivatives to the VEGFR-2 active site. ekb.eg These studies have shown good binding affinity and interactions with key amino acids, providing insights into the structure-activity relationship. ekb.eg

c-Met Kinase: Docking methodologies have been used to predict the binding conformation of quinoxaline derivatives as inhibitors of c-Met kinase, helping to explain differences in their biological activities. researchgate.net

EGFR: A series of quinoxaline derivatives were designed as active EGFR inhibitors. nih.gov Docking studies showed that the most promising compound could be observed in the best position on the EGFR receptor. nih.gov

Tubulin: Some novel quinoxaline derivatives act as tubulin polymerization inhibitors. nih.gov Molecular docking has been used to probe the binding mode of these compounds to tubulin. nih.gov

Cellular Pathway Modulation and Mechanistic Investigations in Cellular Models

The anticancer activity of many quinoxaline derivatives is linked to their ability to induce apoptosis in cancer cells.

One study found that a particular quinoxaline-based derivative exhibited potent and selective anticancer activity by inducing apoptosis in PC-3 prostate cancer cells. tandfonline.comnih.gov This compound was shown to arrest the cell cycle at the S phase. tandfonline.comnih.gov Western blot analysis revealed a significant upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and a downregulation of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. tandfonline.comnih.gov

Another study on a different quinoxaline derivative found that it induced cell cycle arrest at the G2/M phase boundary in HCT116 human colon carcinoma cells. nih.govbohrium.com Further investigation confirmed its ability to induce apoptosis in a time-dependent manner. bohrium.com

A new quinoxaline-containing peptide was found to induce apoptosis in cancer cells by modulating autophagy. rsc.org This compound promotes the formation of acidic compartments where it accumulates, blocking the progression of autophagy and leading to apoptosis. rsc.org

Furthermore, some quinoxaline derivatives have been shown to induce apoptosis by elevating intracellular reactive oxygen species (ROS) and disrupting the mitochondrial pathway. nih.gov These compounds inhibit tubulin polymerization, leading to G2/M phase arrest and subsequent apoptosis. nih.gov

Antimicrobial, Antiviral, and Antifungal Activity Studies (in vitro mechanisms)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of quinoxalinone derivatives and their evaluation for antimicrobial properties. mdpi.comnih.govnih.gov While many of the synthesized compounds showed varied antibacterial and antifungal activities, none consistently surpassed the efficacy of reference drugs. mdpi.com The minimum inhibitory concentrations (MIC) of these compounds were found to vary depending on the nature of the alkyl group bonded to the quinoxaline nucleus. Some novel derivatives, however, have exhibited superior antifungal and antibacterial activities against plant pathogenic bacteria and fungi compared to commercial agents. nih.gov For example, one compound displayed potent activity against Rhizoctonia solani with an EC50 value of 8.54 μg/mL, which was better than the commercial fungicide azoxystrobin. nih.gov

Antiviral Activity: A series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives were designed and synthesized as potential anti-HIV-1 agents. rsc.org Two compounds from this series were found to be the most potent inhibitors of HIV-1 replication, with IC50 values in the 10-8 mol/L range. rsc.org

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Several quinoxaline derivatives have been investigated for their antioxidant properties.

The antioxidant potential of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has been assessed using various assays. unav.edu These compounds exhibited significant scavenging activities. unav.edu Another study evaluated the antioxidant efficacy of several quinoxaline-1,4-dioxide analogues using the DPPH radical scavenging assay. bau.edu.lb

Pyrrolo[2,3-b]quinoxaline derivatives have also been synthesized and evaluated for their antioxidant activity. rsc.orgrsc.org One particular derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrated the greatest potential as a radical scavenger. rsc.orgrsc.org Computational studies indicated that this compound exhibited hydroxyl radical (HO•) scavenging activity with a high rate constant but was incapable of scavenging hydroperoxyl radicals in nonpolar media. rsc.orgrsc.org

The generation of reactive oxygen species (ROS) is a mechanism by which some quinoxaline derivatives exert their biological effects. nih.govresearchgate.netmdpi.com For instance, certain quinoxaline derivatives induce ROS production, leading to mitochondrial malfunction and apoptosis in cancer cells. nih.gov Caroverine, a quinoxalin-2-one derivative, can act as a ROS scavenger, and its reaction with •OH radicals occurs at a high rate constant. nih.gov

DNA Binding Properties and Intercalation Studies

The interaction of quinoxaline derivatives with DNA is a key mechanism for their biological activity, particularly their anticancer effects.

Several studies have focused on the design and synthesis of novel quinoxaline derivatives as dual DNA intercalators and topoisomerase II inhibitors. research-nexus.netnih.gov The most effective of these derivatives exhibited strong DNA binding affinities, with IC50 values between 25.1 and 32.4 μM. research-nexus.netnih.gov

The mechanism of binding for some quinoxaline antibiotics has been shown to involve bifunctional intercalation. nih.gov Synthetic analogues of these antibiotics have also been investigated for their DNA binding properties. nih.gov

The planar structure of dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq) and its derivatives makes them suitable for DNA intercalation. mdpi.com The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives involves their intercalation into the DNA helix, which disrupts DNA replication. researchgate.net

It has been noted that strong intramolecular hydrogen bonds in some quinoxaline derivatives may be responsible for minimal biological activities in DNA footprinting tests. nih.gov However, the introduction of a nitro group, which affects charge distribution, can lead to significant improvements in DNA binding and biological effects. nih.gov

Interactive Data Table: DNA Interaction of Quinoxaline Analogues

| Compound Class | Interaction Type | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | DNA Intercalation & Topo II Inhibition | IC50 values for DNA binding: 25.1-32.4 μM. | research-nexus.netnih.gov |

| Quinoxaline Antibiotic Analogues | Bifunctional Intercalation | Mechanism involves bifunctional intercalation. | nih.gov |

| 6H-indolo[2,3-b]quinoxaline Derivatives | DNA Intercalation | Intercalation disrupts DNA replication. | researchgate.net |

| Nitro-substituted Quinoxalines | DNA Binding | Nitro group enhances DNA binding and biological effects. | nih.gov |

Emerging Applications of 7 Fluoro 8 Methylquinoxalin 2 1h One in Chemical Biology and Advanced Materials Non Clinical

Development as Chemical Probes for Biological Systems and Processes

Quinoxalinone derivatives are increasingly recognized for their potential as chemical probes due to their inherent fluorescence properties and their ability to interact with biological macromolecules. The introduction of a fluorine atom, as in 7-Fluoro-8-methylquinoxalin-2(1H)-one, can enhance properties such as metabolic stability and binding affinity, which are desirable for a chemical probe. These probes are instrumental in elucidating biological pathways and mechanisms of action without a therapeutic outcome.

The core quinoxalinone structure can be functionalized to create probes for sensing specific analytes or tracking biological processes. For instance, the photophysical properties of quinoxalin-2(1H)-ones have been harnessed to develop fluorogenic probes for detecting biologically relevant molecules like hydrogen sulfide. While specific studies on this compound as a chemical probe are not yet prevalent, its structural similarity to other fluorescent quinoxalinones suggests its potential utility in this area. The methyl group may further influence its solubility and interaction with biological targets.

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has become a valuable tool in crystal engineering and the design of supramolecular assemblies. nih.gov The fluorine atom in this compound can participate in such halogen bonds, influencing the self-assembly of the molecule and its recognition of other molecules.

While the specific supramolecular behavior of this compound has not been extensively reported, studies on other halogenated quinoxalines provide insights into its potential. For example, the electronic differences between inorganic and organic halogens have been exploited in supramolecular synthesis based on intermolecular halogen bonds. nih.gov The interplay of the fluoro and methyl substituents on the quinoxalinone ring can direct the formation of specific supramolecular architectures through a combination of hydrogen bonding, π-π stacking, and halogen bonding interactions. This could lead to the development of novel materials with tailored properties for applications in areas such as molecular sensing and catalysis.

Applications in Corrosion Inhibition Mechanisms and Surface Protection

Quinoxaline (B1680401) derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. electrochemsci.orgbohrium.com Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption occurs through the interaction of the heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal.

The presence of electron-donating groups, such as a methyl group, and electron-withdrawing but highly electronegative groups like fluorine in the this compound structure is expected to enhance its corrosion inhibition properties. The methyl group can increase the electron density on the quinoxaline ring, promoting stronger adsorption, while the fluorine atom can also contribute to the adsorption process.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.govemerald.com Quantum chemical calculations and molecular dynamics simulations provide theoretical insights into the adsorption mechanism and the relationship between the molecular structure of the inhibitor and its efficiency. nih.govresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives

| Compound | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one | 10⁻³ | 92.0 | EIS | researchgate.net |

| 3-methylquinoxalin-2(1H)-thione | 10⁻³ | 82.8 | - | researchgate.net |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline | 10⁻³ | 98.1 | EIS | srce.hr |

| 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]propan-1-one | - | >90 | Electrochemical | acs.org |

This table presents data for compounds structurally related to this compound to illustrate the potential efficacy of the quinoxalinone scaffold in corrosion inhibition.

Potential in Optical, Electronic, and Sensing Materials

The quinoxaline core is a versatile building block for the development of organic materials with interesting optical and electronic properties. nih.govqmul.ac.uk The introduction of substituents allows for the tuning of their absorption and emission spectra, as well as their charge transport characteristics. Fluorinated quinoxaline derivatives, in particular, have shown promise in various electronic applications. researchgate.net

The presence of the fluorine atom in this compound can influence its electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.govqmul.ac.uk The photophysical properties of quinoxalin-2(1H)-ones are an active area of research, with studies exploring their fluorescence behavior for applications in chemosensing and biosensing. rsc.orgunamur.be For instance, quinoxalinone derivatives have been designed as fluorescent probes for the detection of cations and anions.

While the specific optical and electronic properties of this compound have not been detailed, the general characteristics of fluorinated quinoxalines suggest its potential utility in this domain. The combination of the electron-withdrawing fluorine atom and the electron-donating methyl group could lead to interesting intramolecular charge transfer characteristics, which are often desirable for advanced materials.

Use as Key Synthetic Intermediates for Complex Molecular Architectures

Quinoxalin-2(1H)-ones serve as valuable intermediates in organic synthesis, providing a platform for the construction of more complex heterocyclic systems. nih.govacs.orgumcgresearch.org The reactivity of the quinoxalinone core allows for various chemical transformations, enabling the synthesis of a wide range of derivatives with diverse biological and material properties.

The this compound molecule can be utilized as a building block for the synthesis of more elaborate structures. For example, the nitrogen atom at the 1-position and the carbon atom at the 3-position are common sites for functionalization. nih.govrsc.org The presence of the fluoro and methyl groups can also influence the regioselectivity of further reactions on the benzene (B151609) ring. The synthesis of complex heterocycles, such as dihydroquinoxalinones, often involves multi-step sequences where substituted quinoxalinones can serve as key precursors. nih.govacs.orgumcgresearch.org The development of efficient synthetic routes to access these complex molecules is crucial for exploring their potential applications. nih.govnih.gov

Future Perspectives and Research Challenges in 7 Fluoro 8 Methylquinoxalin 2 1h One Chemistry

Advancements in Stereoselective and Asymmetric Synthesis of Quinoxalinone Derivatives

A primary challenge in medicinal chemistry is the synthesis of enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities and toxicological profiles. For derivatives of 7-Fluoro-8-methylquinoxalin-2(1H)-one, the introduction of chiral centers necessitates the development of advanced stereoselective and asymmetric synthetic methods.

Future research will likely focus on biomimetic approaches, which mimic biological processes to achieve high enantioselectivity. One such promising method is the biomimetic asymmetric reduction of the quinoxalinone core using ureas as transfer catalysts in combination with chiral NAD(P)H models. nih.gov This technique has shown success in producing chiral dihydroquinoxalinones with high yields and excellent enantioselectivities. nih.gov Another avenue involves the use of chiral iridium catalysts for the asymmetric hydrogenation of the quinoxaline (B1680401) ring, a method that has demonstrated high conversion rates. researchgate.net The exploration of chemoenzymatic methodologies, which combine the selectivity of enzymes with the practicality of chemical synthesis, also presents a significant opportunity for creating complex chiral derivatives.

The development of these methods is crucial for synthesizing specific stereoisomers of this compound derivatives, enabling a more precise investigation of their structure-activity relationships (SAR) and the identification of candidates with optimal therapeutic indices.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Method | Catalyst/Reagent Type | Potential Advantage |

| Biomimetic Asymmetric Reduction | Urea-based transfer catalysts with chiral NAD(P)H models | High enantioselectivity and yields under mild conditions. nih.gov |

| Asymmetric Hydrogenation | Chiral Iridium (Ir) catalysts | High conversion rates for the quinoxaline core. researchgate.net |

| Chemoenzymatic Synthesis | Enzymes (e.g., lyases) combined with chemical steps | Excellent optical purity and high conversion rates. |

| Organocatalysis | Chiral organocatalysts | Metal-free synthesis, reducing potential toxicity. rsc.org |

Exploration of Novel Catalyst Systems and Reaction Conditions for Challenging Transformations

The functionalization of the this compound scaffold, particularly through direct C-H functionalization, is key to creating diverse chemical libraries for drug discovery. nih.gov This process often requires overcoming the high energy barriers associated with breaking strong C-H bonds, necessitating the exploration of novel catalyst systems and reaction conditions.

Future research will concentrate on heterogeneous catalysts, which offer advantages in terms of recyclability and sustainability. mdpi.com Materials such as graphitic carbon nitride (g-C3N4), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) are emerging as powerful catalysts for various transformations of quinoxalinones, including amination, arylation, and alkylation under visible light conditions. mdpi.com Photocatalysis, using agents like eosin (B541160) Y, provides a green and efficient method for C-H functionalization without the need for transition metals. rsc.org Furthermore, piezoelectric materials that convert mechanical energy (from ball milling) into chemical potential represent a frontier in solvent-free, sustainable synthesis.

The development of these catalytic systems will enable previously challenging transformations, allowing for the introduction of a wider range of functional groups onto the this compound core and expanding the accessible chemical space for pharmacological screening. researchgate.net

Table 2: Emerging Catalyst Systems for Quinoxalinone Functionalization

| Catalyst Type | Example | Targeted Transformation | Key Benefit |

| Heterogeneous Photocatalyst | Graphitic Carbon Nitride (g-C3N4) | Hydroxylation, Sulfenylation | Recyclable, sustainable, metal-free. mdpi.com |

| Homogeneous Photocatalyst | Eosin Y / KI | C-H Arylation | Mild, visible-light conditions, high selectivity. rsc.org |

| Metal-Organic Framework (MOF) | Copper-based MOFs (Cu-CPO-27) | C-H Amination | High activity and potential for recyclability. mdpi.com |

| Piezoelectric Materials | Barium Titanate (BaTiO₃) | Decarboxylative Acylation | Solvent-free, mechanochemical activation. |

| Metal-Free Radical Initiator | Potassium Persulfate (K₂S₂O₈) | Trifluoroalkylation | Avoids transition metal contamination. nih.gov |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Mechanistic Understanding

The traditional drug discovery process is notoriously long and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, promising to accelerate the discovery and optimization of new derivatives of this compound. nih.gov

Table 3: Applications of AI/ML in the this compound Discovery Pipeline

| Application Area | AI/ML Tool | Function | Expected Impact |

| Compound Design | Generative Adversarial Networks (GANs) | Design novel quinoxalinone derivatives with desired properties. | Rapid expansion of relevant chemical space. technologynetworks.com |

| Candidate Prioritization | Deep Learning, Random Forest Models | Predict bioactivity, selectivity, and ADMET profiles. | Reduced failure rate in later stages of development. nih.govnih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and feasible synthetic pathways. | Overcome synthetic bottlenecks for complex molecules. technologynetworks.com |

| Mechanistic Insight | Graph Neural Networks (GTNNs) | Analyze reaction data to predict outcomes and understand mechanisms. | Accelerated optimization of reaction conditions. digitellinc.com |

Identification and Validation of New Molecular Targets for Quinoxalinone Scaffolds in Pre-clinical Research

Quinoxaline-based compounds are known to interact with a variety of biological targets, most notably protein kinases, which play central roles in cellular signaling pathways that are often dysregulated in diseases like cancer. ekb.eg A significant future challenge is to identify and validate novel molecular targets for derivatives of this compound, thereby expanding their potential therapeutic applications.

Known targets for the broader quinoxaline class include key kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-Met, and Janus kinase 2 (JAK2). ekb.egnih.govekb.eg The c-Jun N-terminal kinases (JNKs) have also been identified as potential targets. tandfonline.com

Future pre-clinical research will involve large-scale screening efforts, including chemical proteomics and phenotypic screening, to uncover new protein interactions. Once a potential new target is identified, rigorous validation is required. This involves confirming direct binding, demonstrating target engagement in cellular models, and linking target inhibition to a specific therapeutic effect. Unraveling these new target profiles will be essential for guiding the rational design of next-generation derivatives and positioning them for new disease indications.

Table 4: Potential Kinase Targets for this compound Derivatives

| Kinase Target Family | Specific Examples | Associated Disease Area |

| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, EGFR, c-Met | Cancer (Angiogenesis, Metastasis) nih.govekb.eg |

| Non-Receptor Tyrosine Kinases | JAK2, LYN, BTK | Myeloproliferative Neoplasms, Lymphoma ekb.egnih.gov |

| Mitogen-Activated Protein Kinases (MAPKs) | JNK1 | Inflammatory Diseases, Cancer tandfonline.com |

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4, CDK6 | Cancer (Cell Cycle Regulation) ekb.eg |

| Serine/Threonine Kinase | STK33, GSK3β, DYRK1A | Cancer, Alzheimer's Disease nih.govacs.org |

Development of Scalable and Sustainable Manufacturing Processes for Key Derivatives

As promising derivatives of this compound progress toward clinical application, the development of scalable, cost-effective, and environmentally sustainable manufacturing processes becomes paramount. Traditional multi-step syntheses in the pharmaceutical industry often generate significant waste and use hazardous materials.

The future of Active Pharmaceutical Ingredient (API) manufacturing lies in the principles of green chemistry. pharmafeatures.com For quinoxalinone derivatives, this involves designing synthetic routes with high atom economy, minimizing the use of hazardous solvents, and replacing stoichiometric reagents with catalytic alternatives. patheon.com Catalyst-free protocols, which can sometimes be achieved in green solvents like methanol (B129727) or PEG-400, are particularly attractive for their simplicity and reduced environmental impact. researchgate.netripublication.com

A major research challenge is the transition from batch processing to continuous manufacturing. pharmafeatures.com Continuous flow reactors offer enhanced safety, better process control, and reduced waste, making them a highly sustainable alternative for large-scale API production. pharmtech.com Furthermore, the integration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, represents another key strategy for developing greener manufacturing routes. pharmafeatures.com

Table 5: Green Chemistry Principles for Sustainable Manufacturing

| Principle | Application to Quinoxalinone Synthesis |

| Waste Prevention | Design synthetic routes with high atom economy and yield. pharmafeatures.com |

| Safer Solvents | Utilize water, methanol, or recyclable solvents like PEG-400. researchgate.netripublication.com |

| Catalysis | Replace stoichiometric reagents with recyclable heterogeneous or biocatalysts. nih.gov |

| Energy Efficiency | Employ methods like microwave or ultrasound-assisted synthesis to reduce reaction times. researchgate.net |

| Process Intensification | Transition from batch to continuous flow manufacturing for reduced footprint and enhanced safety. pharmafeatures.com |

Addressing Potential Off-Target Interactions and Selectivity Challenges in Molecular Design

A critical hurdle in the development of kinase inhibitors, a likely class for this compound derivatives, is achieving high selectivity. The ATP-binding pocket, the target site for most kinase inhibitors, is highly conserved across the human kinome. This structural similarity can lead to inhibitors binding to unintended "off-target" kinases, which can cause unwanted side effects or toxicity. nih.govresearchgate.net

Addressing this challenge requires a multi-pronged approach in molecular design. Future research must integrate comprehensive kinome-wide profiling early in the discovery process to identify all potential off-targets. nih.gov Computational modeling and structural biology can provide crucial insights into the subtle differences between the ATP-binding sites of the intended target and off-targets, guiding the design of derivatives that exploit these differences to achieve greater selectivity. nih.gov